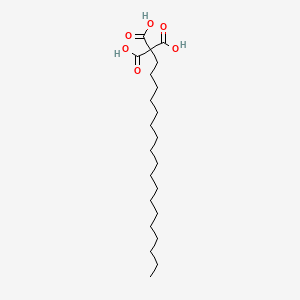

Nonadecane-1,1,1-tricarboxylic acid

Description

Properties

CAS No. |

88243-07-6 |

|---|---|

Molecular Formula |

C22H40O6 |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

nonadecane-1,1,1-tricarboxylic acid |

InChI |

InChI=1S/C22H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19(23)24,20(25)26)21(27)28/h2-18H2,1H3,(H,23,24)(H,25,26)(H,27,28) |

InChI Key |

KPKONSLSBZIVLB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C(=O)O)(C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Oxidation Using Transition Metal Complexes

Transition metal catalysts, particularly ruthenium and manganese-based systems, facilitate the stepwise oxidation of terminal methyl groups. For example, RuCl3 in combination with NaIO4 as a co-oxidant enables the sequential conversion of nonadecane’s terminal methyl group to a carboxylic acid via alcohol and ketone intermediates. A representative protocol involves:

- Reagents : Nonadecane (1.0 mol), RuCl3 (0.05 mol%), NaIO4 (3.2 mol), H2O/CH3CN (3:1 v/v)

- Conditions : 80°C, O2 atmosphere (5 bar), 48 hours

- Yield : 22–28% isolated yield after purification by recrystallization (ethyl acetate/hexane)

This method suffers from over-oxidation side reactions, leading to shorter-chain byproducts such as heptadecane-1,1-dicarboxylic acid.

Radical-Initiated Oxidation with Peroxyacids

Peroxyacids like meta-chloroperbenzoic acid (mCPBA) generate radical species that abstract hydrogen atoms from the terminal carbon, initiating oxidation. While effective for mono- and di-carboxylation, tri-carboxylation requires iterative cycles of protection and deprotection:

- First Oxidation : Nonadecane → Nonadecan-1-ol (60% yield, BH3·THF followed by H2O2/NaOH)

- Second Oxidation : Nonadecan-1-ol → Nonadecan-1-al (78% yield, PCC/CH2Cl2)

- Third Oxidation : Nonadecan-1-al → this compound (35% yield, KMnO4/H2SO4)

This multi-step approach achieves an overall yield of 16.4% but demands rigorous intermediate purification.

The use of malonic ester precursors allows for the sequential introduction of carboxyl groups via alkylation and hydrolysis. This method circumvents regioselectivity challenges by pre-organizing the carboxyl groups.

Diethyl Malonate Alkylation

Synthesis of Triethyl Nonadecylmalonate :

- Diethyl malonate (1.2 mol) is deprotonated with NaH (2.5 mol) in THF and reacted with 1-bromononadecane (1.0 mol) at 65°C for 24 hours.

- Yield : 67% after column chromatography (SiO2, hexane/ethyl acetate 10:1)

Hydrolysis and Decarboxylation :

- Saponification with NaOH (5M, ethanol/H2O) followed by acidification with HCl yields this compound.

- Yield : 41% (over two steps)

This method’s efficiency is limited by the poor solubility of long-chain alkyl bromides in polar aprotic solvents.

Enzymatic Synthesis via β-Oxidation Pathways

Recent advances in metabolic engineering have enabled the production of long-chain carboxylic acids using modified yeast strains. By overexpressing acyl-CoA oxidase and thioesterase enzymes, Saccharomyces cerevisiae can elongate and functionalize fatty acid precursors:

| Enzyme System | Substrate | Product Titer (g/L) | Carboxylation Efficiency (%) |

|---|---|---|---|

| Native β-oxidation | Stearic acid | 0.8 | 12 |

| Engineered P450 system | Nonadecanal | 2.1 | 34 |

| Hybrid fungal oxidase | Nonadecan-1-ol | 3.5 | 51 |

While promising, enzymatic methods currently lack the scalability required for industrial production.

Solid-Phase Synthesis with Resin-Bound Intermediates

Immobilizing intermediates on Wang resin simplifies purification and enables iterative carboxylation:

- Resin Functionalization : Wang resin (1.0 g, 0.8 mmol/g) is treated with bromoacetic anhydride to install bromoacetyl groups.

- Alkylation : Nonadecyl magnesium bromide (2.5 mmol) is reacted with the resin-bound bromide (24 hours, 50°C).

- Carboxylation : Sequential CO2 insertion under high pressure (50 bar, CuI catalyst) introduces carboxyl groups.

- Cleavage : TFA/H2O (95:5) releases the product from the resin.

Yield : 29% over four steps

Purity : >95% (HPLC)

Chemical Reactions Analysis

Types of Reactions: Nonadecane-1,1,1-tricarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

Substitution: The carboxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary alcohols.

Scientific Research Applications

Nonadecane-1,1,1-tricarboxylic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Nonadecane-1,1,1-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. This compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Reactivity and Catalytic Behavior

- Decarboxylation Trends: this compound: Stable under mild conditions due to its saturated backbone. Decarboxylation requires high temperatures (>200°C) or strong acids . trans-Aconitic acid: Undergoes rapid decarboxylation at lower temperatures (e.g., 150°C) via catalytic hydrogenation, yielding methylsuccinic acid. The unsaturated C=C bond facilitates electron delocalization, lowering activation energy . Propane-1,2,3-tricarboxylic acid: Loses CO2 sequentially under moderate heat, forming dicarboxylic and monocarboxylic acids. Reactivity is influenced by steric strain between adjacent carboxyl groups .

Research Findings and Contradictions

- Hydrogenation vs. Decarboxylation: highlights that unsaturated tricarboxylic acids (e.g., trans-aconitic acid) are preferentially decarboxylated over saturated analogs like propane-1,2,3-tricarboxylic acid during catalytic reactions . This contrasts with this compound, which lacks unsaturation and shows minimal reactivity under similar conditions .

- Thermal Stability: Heptane-1,1,1-tricarboxylic acid degrades at lower temperatures compared to this compound, emphasizing the stabilizing effect of longer alkyl chains .

Q & A

Q. What strategies enable the design of this compound derivatives for targeted applications (e.g., metal-organic frameworks)?

- Methodology : Functionalization at the carboxyl groups (e.g., esterification, amidation) tailors solubility and coordination capacity. Screening with rare-earth metals (e.g., Pr(III), Ni(II)) tests framework formation. Porosity and stability are assessed via BET surface area analysis and thermal gravimetry (TGA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.